Dimethyl 2-ethylpentanedioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

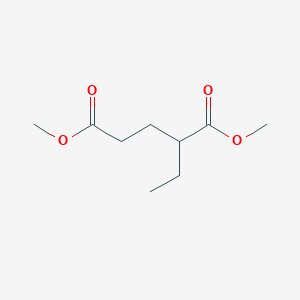

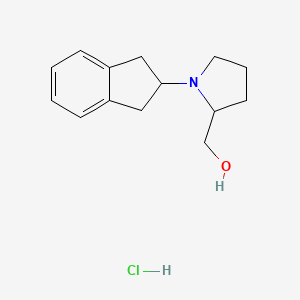

Dimethyl 2-ethylpentanedioate, also known as Dimethyl (2R)-2-methylpentanedioate, is a chemical compound with the molecular formula C8H14O4 . It has an average mass of 174.194 Da and a monoisotopic mass of 174.089203 Da . It is a liquid substance .

Molecular Structure Analysis

The molecular structure of Dimethyl 2-ethylpentanedioate consists of 8 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The structure, properties, spectra, suppliers, and links for this compound can be found on various chemical databases .

Physical And Chemical Properties Analysis

Dimethyl 2-ethylpentanedioate has a molecular weight of 174.19 g/mol . It has a density of 1.112 g/cm^3 at a temperature of 20 °C . The boiling point is 104 °C at a pressure of 14 Torr .

Applications De Recherche Scientifique

Polymerization and Monomer Synthesis

Dimethyl 2-ethylpentanedioate has been explored in the context of polymerization. A study by Flanagan et al. (2015) highlights its role in the dimerization of crotonates, creating difunctional monomers for step-growth polymerizations. This process involves both organocatalytic and rapid dimerization, allowing for the synthesis of unsaturated diesters and other monomers, such as diacids and saturated diesters, which are essential in polymer chemistry (Flanagan et al., 2015).

Synthesis of Bioactive Compounds

The compound has been used as a starting material for synthesizing bioactive compounds. El-Mariah and Nassar (2008) utilized Dimethyl 4-(methoxymethylene)-2-pentenedioate, a related compound, to synthesize novel 2-pyridones with sulfonamide moieties. These compounds were anticipated to have bactericidal and fungicidal activities, demonstrating the potential of dimethyl 2-ethylpentanedioate derivatives in pharmaceutical research (El-Mariah & Nassar, 2008).

Discovery of Chemotherapeutic Agents

In the field of medicinal chemistry, compounds related to dimethyl 2-ethylpentanedioate have been explored for their potential as chemotherapeutic agents. Lee (2010) discusses the discovery and development of natural product-derived chemotherapeutic agents, including dimethyl succinyl betulinic acid, a compound structurally related to dimethyl 2-ethylpentanedioate. This research underscores the importance of such compounds in the development of new treatments for diseases like cancer and AIDS (Lee, 2010).

Synthesis of Pyrimidine Derivatives

Berzosa et al. (2011) describe the synthesis of dimethyl 2-(methoxymethylene) pentanedioates, which are used to create pyrimidine derivatives with biological activities. These derivatives have potential applications in the pharmaceutical industry, particularly in the development of new drugs (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Wine Aroma and Flavor Analysis

In the food industry, particularly in wine analysis, dimethyl 2-ethylpentanedioate-related compounds have been identified as key odorants. Guth (1997) conducted a study on the odor-active compounds in wine, identifying compounds like dimethyl trisulfide, which contribute significantly to the aroma and flavor of different wine varieties (Guth, 1997).

Aerosol Chemistry

In environmental science, research by Jaoui et al. (2005) involved analyzing atmospheric particulate matter to identify polar organic compounds, including those related to dimethyl 2-ethylpentanedioate. This research contributes to understanding the composition and impact of secondary organic aerosols in the environment (Jaoui et al., 2005).

Propriétés

IUPAC Name |

dimethyl 2-ethylpentanedioate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O4/c1-4-7(9(11)13-3)5-6-8(10)12-2/h7H,4-6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUQNPLMHJIJDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl 2-ethylpentanedioate | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B2451861.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)tetrahydrofuran-3-carboxamide](/img/structure/B2451874.png)

![Methyl 3-(5-nitrobenzo[b]thiophene-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2451881.png)